molecular formula C14H11NO B8461082 3-Methyl-4-phenoxybenzonitrile

3-Methyl-4-phenoxybenzonitrile

Cat. No. B8461082
M. Wt: 209.24 g/mol
InChI Key: SFUNEGDTKHTITK-UHFFFAOYSA-N
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Patent
US05631401

Procedure details

The amine prepared above (2.75 g, 13.8 mmol) was added to 2N HCl (20 mL), then cooled to 5° C., giving a thick purple slurry. A solution of sodium nitrite (0.84 g, 14.2 mmol) in water (2 mL) was added dropwise, keeping the reaction temperature -5° C. Addition of another small portion of sodium nitrite to the reaction resulted in a positive HONO test with a Kl-starch strip, so the pH was adjusted to 7-8 using solid Na2CO3. This solution was added in portions to a vigorously stirred mixture of toluene (10 mL) and a solution of sodium cyanide (1.65 g, 33.6 mmol) and copper(I) cyanide (1.45 g, 16.2 mmol) in water (15 mL), keeping the reaction temperature -5° C. The very thick, brown reaction mixture was diluted with more toluene, stirred at 5° C. for 15 minutes, then at room temperature for 2 hours. The reaction mixture was added to EtOAc and 2N HCl; the organic layer was dried with Na2SO4 and concentrated in vacuo. The residue obtained was chromatographed eluting with 95:5 hexane-Et2O to give the title compound as an orange-red oil (500 mg, 17%). 1H NMR (CDCl3) δ 7.55 (d, 1H), 7.40 (m, 3H), 7.20 (m, 1H), 7.00 (m, 2H), 6.79 (d, 1H), 2.35 (s, 3H). MS (DCl/NH3) m/e 227 (M+H+NH3)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
1.45 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
17%

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])([O-])=O.[Na+].[Na+].[C-]#N.[Na+].[Cu][C:11]#[N:12].Cl.[C:14]1([CH3:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>O.CCOC(C)=O>[CH3:20][C:14]1[CH:19]=[C:18]([CH:17]=[CH:16][C:15]=1[O:4][C:1]1[CH:18]=[CH:19][CH:14]=[CH:15][CH:16]=1)[C:11]#[N:12] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
1.65 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
1.45 g
Type
reactant
Smiles
[Cu]C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred at 5° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature -5° C
WAIT
Type
WAIT
Details
at room temperature for 2 hours
Duration
2 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was chromatographed
WASH
Type
WASH
Details
eluting with 95:5 hexane-Et2O

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1C=C(C#N)C=CC1OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.